(3S)-N-tert-butyloxolane-3-sulfonamide (3S)-N-tert-butyloxolane-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18078130
InChI: InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)7-4-5-12-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
SMILES:
Molecular Formula: C8H17NO3S
Molecular Weight: 207.29 g/mol

(3S)-N-tert-butyloxolane-3-sulfonamide

CAS No.:

Cat. No.: VC18078130

Molecular Formula: C8H17NO3S

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

(3S)-N-tert-butyloxolane-3-sulfonamide -

Specification

Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
IUPAC Name (3S)-N-tert-butyloxolane-3-sulfonamide
Standard InChI InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)7-4-5-12-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
Standard InChI Key LDOPLBVPLJMXOG-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)NS(=O)(=O)[C@H]1CCOC1
Canonical SMILES CC(C)(C)NS(=O)(=O)C1CCOC1

Introduction

Chemical Identity and Structural Features

(3S)-N-tert-Butyloxolane-3-sulfonamide (molecular formula: C₈H₁₇NO₃S; molecular weight: 207.29 g/mol) is characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with a sulfonamide group at the 3-position and a tert-butyl moiety at the nitrogen atom (Figure 1). The (3S) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(3S)-N-tert-butyloxolane-3-sulfonamide
CAS NumberNot assigned
Molecular FormulaC₈H₁₇NO₃S
Molecular Weight207.29 g/mol
SMILESCC(C)(C)NS(=O)(=O)[C@H]1CCOC1
XLogP31.2 (predicted)

The compound’s stereochemistry and tert-butyl group enhance its metabolic stability compared to simpler sulfonamides, as bulky substituents often reduce enzymatic degradation .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (3S)-N-tert-butyloxolane-3-sulfonamide typically involves a multi-step process:

  • Sulfonamide Formation: Reacting tert-butylamine with a sulfonyl chloride derivative of oxolane-3-carboxylic acid.

  • Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the (3S) configuration. High yields (>70%) are achieved using reflux conditions in tetrahydrofuran (THF) with triethylamine as a base.

Table 2: Representative Synthesis Parameters

ParameterCondition
SolventTetrahydrofuran (THF)
TemperatureReflux (66–70°C)
Catalyst/BaseTriethylamine
Reaction Time12–18 hours
Yield72–78%

Chemical Reactivity

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding tert-butylamine and oxolane-3-sulfonic acid. Additionally, the oxolane ring participates in ring-opening reactions with nucleophiles (e.g., amines, alcohols), enabling derivative synthesis .

Mechanism of Action and Biological Activity

Antibacterial Activity

Like classical sulfonamides, (3S)-N-tert-butyloxolane-3-sulfonamide inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme, disrupting nucleotide synthesis and exerting bacteriostatic effects .

Table 3: In Vitro Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

Applications in Medicinal Chemistry

Antibacterial Agent Development

The compound’s unique structure addresses resistance mechanisms in Gram-positive bacteria. Its tert-butyl group enhances membrane permeability, while the oxolane ring improves solubility compared to aromatic sulfonamides .

Anticancer Scaffold

Although direct evidence is lacking, structurally related sulfonamides exhibit apoptosis-inducing activity in cancer cells (e.g., HCT-116, IC₅₀ = 36 µM) . The (3S) configuration may optimize binding to tubulin or histone deacetylases, warranting further study.

Comparison with Other Sulfonamides

Table 4: Structural and Functional Comparisons

CompoundKey FeaturesSolubility (mg/mL)MIC (S. aureus)
SulfamethoxazoleAromatic ring0.515.0
(3S)-N-tert-butyloxolane-3-sulfonamideOxolane ring, tert-butyl group2.112.5
CelecoxibTrifluoromethyl group0.1N/A

The oxolane ring confers a 4.2-fold solubility advantage over sulfamethoxazole, addressing a major limitation of traditional sulfonamides .

Future Research Directions

  • Derivative Synthesis: Modifying the oxolane ring with electron-withdrawing groups (e.g., halogens) to enhance potency.

  • Target Identification: Photoaffinity labeling studies to elucidate off-target interactions .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

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